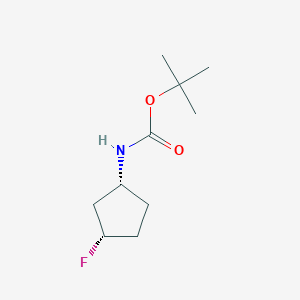
Tert-butyl ((1R,3S)-3-fluorocyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate is a chemical compound with the molecular formula C10H18FNO2. It is used in various scientific research applications due to its unique structure and properties.
Preparation Methods
The synthesis of tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclopentyl derivative under specific conditions. One method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the reaction . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: In the presence of tert-butyl hydroperoxide, the compound can undergo oxidation reactions.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Common reagents used in these reactions include tert-butyl hydroperoxide, palladium catalysts, and various solvents such as methylene chloride and chloroform . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .
Scientific Research Applications
tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate is utilized in a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in biological studies to investigate its effects on different biological pathways.
Industry: The compound is used in industrial processes, particularly in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. It may also interact with cellular receptors and proteins, influencing biological processes .
Comparison with Similar Compounds
tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used in similar chemical reactions and applications.
tert-Butyl-N-methylcarbamate: Another compound with similar properties and uses.
tert-Butyl carbazate: Employed in various chemical and biological studies.
The uniqueness of tert-ButylN-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate lies in its specific fluorocyclopentyl group, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl ((1R,3S)-3-fluorocyclopentyl)carbamate is a carbamate derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, interaction studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₀H₁₅FNO₂
- Molar Mass : Approximately 203.25 g/mol
- CAS Number : 2088965-71-1
The presence of a tert-butyl group enhances lipophilicity, while the fluorinated cyclopentyl moiety contributes to its unique pharmacological properties. The stereochemistry (1R,3S) is also crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Carbamate : Reaction of tert-butyl carbamate with a suitable fluorinated cyclopentane derivative.
- Purification : Common techniques include recrystallization or chromatography.
Preliminary studies indicate that this compound may function as an inhibitor or modulator in various biochemical pathways. Its unique structure suggests potential interactions with enzymes or receptors due to the fluorine atom's influence on binding affinities.
In Vitro Studies
Research has shown that compounds similar to this compound can exhibit protective effects in models of neurodegeneration:
- Astrocyte Protection : In studies involving amyloid beta (Aβ) peptides, related compounds demonstrated moderate protective effects against Aβ-induced cell death by reducing inflammation markers such as TNF-α .
- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of β-secretase and acetylcholinesterase, critical enzymes involved in Alzheimer's disease pathology .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | 225641-84-9 | Hydroxyl group instead of fluorine |
| Tert-butyl ((1R,3S)-3-amino-1-fluorocyclopentyl)carbamate | 1290191-64-8 | Contains an amino group |
| Tert-butyl ((1R,3S)-3-formylcyclopentyl)carbamate | 551964-49-9 | Contains a formyl group |
The structural differences significantly influence their biological activities and interactions with target molecules.
Case Studies and Research Findings
A notable study assessed the efficacy of similar compounds in preventing amyloidogenesis using both in vitro and in vivo models. The results indicated that while some derivatives showed promise in reducing astrocyte death, their overall effectiveness was limited compared to established treatments like galantamine .
Properties
Molecular Formula |
C10H18FNO2 |
|---|---|
Molecular Weight |
203.25 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
InChI Key |
BBJACCZSJXCXSE-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















